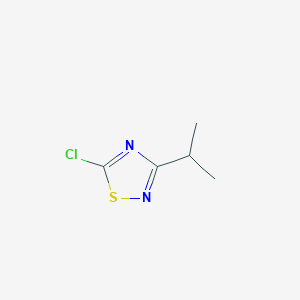

5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole

Descripción general

Descripción

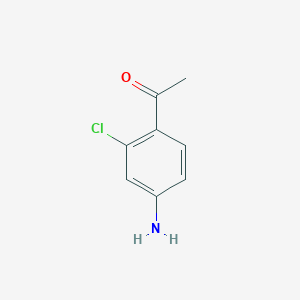

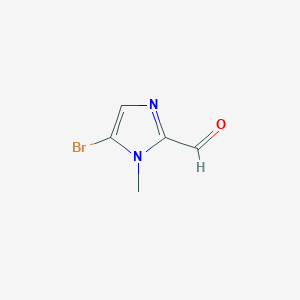

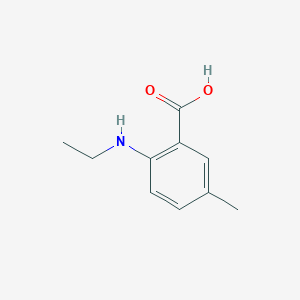

5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole (abbreviated as CPT) is a heterocyclic compound that is used in a variety of scientific research applications. It is a synthetic organic compound that contains a five-membered ring composed of three carbon atoms, one nitrogen atom, and one chlorine atom. CPT has been studied extensively in the past few decades due to its unique chemical properties, which make it suitable for a variety of applications in organic synthesis, medicinal chemistry, and materials science.

Aplicaciones Científicas De Investigación

Anticancer Activity

The compound has been studied for its potential anticancer activity. A study found that a derivative of the compound, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), acts as a new Dishevelled 1 inhibitor . This is significant because the WNT/β-catenin pathway, which Dishevelled 1 (DVL1) protein is a part of, regulates a large number of cellular functions. Dysregulation of this pathway is correlated to the development of cancer .

Breast Cancer Treatment

Another study found that a dual topoisomerase inhibitor, P8-D6, which is related to the compound, showed high antitumor activity in breast cancer . The study found that P8-D6 effectively induces apoptosis by acting as a dual topoisomerase I/II inhibitor. It was found to be significantly more effective in inducing apoptosis and cytotoxicity in breast cancer cells compared to standard therapeutic drugs .

Neuroendocrine Carcinoma Treatment

The compound has also been studied for its potential use in the treatment of neuroendocrine carcinoma of the pancreas . However, more research is needed to fully understand the potential of this application.

Mecanismo De Acción

Target of Action

A structurally similar compound, (s)-5-chloro-3-((3,5-dimethylphenyl)sulfonyl)-n-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1h-indole-2-carboxamide (rs4690), has been reported to inhibit the dishevelled 1 (dvl1) protein , which plays a crucial role in the WNT/β-catenin pathway .

Mode of Action

The structurally similar compound rs4690 has been shown to selectively inhibit the binding of dvl1 , which could potentially disrupt the WNT/β-catenin pathway .

Biochemical Pathways

The structurally similar compound rs4690 has been shown to affect the wnt/β-catenin pathway , which regulates a wide range of cellular functions and whose dysregulation is associated with the development of cancer .

Propiedades

IUPAC Name |

5-chloro-3-propan-2-yl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2S/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBVSQNEHPVFIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NSC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512112 | |

| Record name | 5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole | |

CAS RN |

51302-12-6 | |

| Record name | 5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde](/img/structure/B1281529.png)

![2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B1281542.png)